molecular formula C17H22N4O3 B2523834 N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide CAS No. 1197644-96-4

N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide

Katalognummer B2523834
CAS-Nummer: 1197644-96-4
Molekulargewicht: 330.388
InChI-Schlüssel: BJVGBEKLPKWVLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including ischemia, inflammation, and cancer.

Wirkmechanismus

N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide exerts its pharmacological effects by selectively activating the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the A1 adenosine receptor leads to a decrease in intracellular cAMP levels, which in turn leads to various downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the regulation of gene expression. In the central nervous system, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to reduce the release of glutamate and dopamine, which are involved in the pathophysiology of various neurological disorders. In the cardiovascular system, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to reduce heart rate and blood pressure, which may be beneficial in the treatment of hypertension and heart failure. In the immune system, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to modulate the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide is its selectivity for the A1 adenosine receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide is its relatively low potency compared to other A1 adenosine receptor agonists, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide. One direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is the development of more potent and selective A1 adenosine receptor agonists based on the structure of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide may provide insights into the pathophysiology of various diseases and the development of novel therapeutic strategies.

Synthesemethoden

The synthesis of N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide involves the reaction of 5-acetamido-2-methoxybenzoic acid with cyclopentylcyanide in the presence of a dehydrating agent, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-L-aspartic acid 4-methoxyphenyl ester. The final product is obtained after deprotection and purification steps.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemia, inflammation, and cancer. In ischemia, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of cerebral ischemia. In inflammation, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to reduce the production of pro-inflammatory cytokines and attenuate the inflammatory response in animal models of sepsis and arthritis. In cancer, N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in vitro and in vivo.

Eigenschaften

IUPAC Name

2-(5-acetamido-2-methoxyanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12(22)20-13-5-6-15(24-2)14(9-13)19-10-16(23)21-17(11-18)7-3-4-8-17/h5-6,9,19H,3-4,7-8,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGBEKLPKWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.